molecular formula C13H19NOS B8000958 Methyl 4-(2-N,N-pyrrolidinoethoxy)phenyl sulfide

Methyl 4-(2-N,N-pyrrolidinoethoxy)phenyl sulfide

Cat. No.: B8000958
M. Wt: 237.36 g/mol
InChI Key: PSHQIIOAUVYNHJ-UHFFFAOYSA-N
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Description

Methyl 4-(2-N,N-pyrrolidinoethoxy)phenyl sulfide: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a phenyl sulfide group attached to an ethoxy chain that is further connected to a pyrrolidino group, making it a versatile molecule in organic synthesis and research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with phenol derivatives and appropriate sulfide sources.

  • Reaction Steps:

  • Conditions: The reactions are usually carried out under anhydrous conditions with a suitable base and a solvent like dichloromethane.

Industrial Production Methods:

  • Scale-Up: The industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Purification: Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: The phenyl sulfide group can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can convert the sulfide to a thiol.

  • Substitution: The ethoxy and pyrrolidino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

  • Substitution: Nucleophiles like amines or alcohols are used under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Thiols.

  • Substitution Products: Various substituted phenyl sulfides.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes. Medicine: Industry: Utilized in the production of materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but generally, it may modulate signaling pathways or inhibit enzymatic activity.

Comparison with Similar Compounds

  • Methyl 4-(2-N,N-dimethylaminoethoxy)phenyl sulfide

  • Methyl 4-(2-N,N-diethylaminoethoxy)phenyl sulfide

Uniqueness: Methyl 4-(2-N,N-pyrrolidinoethoxy)phenyl sulfide stands out due to its pyrrolidino group, which imparts unique chemical and biological properties compared to its dimethyl or diethyl analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer numerous opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-[2-(4-methylsulfanylphenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-16-13-6-4-12(5-7-13)15-11-10-14-8-2-3-9-14/h4-7H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHQIIOAUVYNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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